Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl-
Description
The compound Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- (CAS: 104299-14-1) is a tetrahydroisoquinoline derivative with the molecular formula C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol . Its structure features:
- A tetrahydroisoquinoline core with a methyl group at position 1.
- A 2,2-dimethyl-1-oxopropyl substituent at position 2.
- Methoxy groups at positions 6 and 6.
Key physical properties include:
Properties
CAS No. |
76068-85-4 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2,2-dimethyl-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C15H21NO/c1-11-13-8-6-5-7-12(13)9-10-16(11)14(17)15(2,3)4/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
JNPKHHCDJVYNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of tetrahydroisoquinoline with 2,2-dimethyl-1-oxopropyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Catalysts and advanced purification techniques such as chromatography and crystallization are used to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles like hydroxide or amine groups replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or amines in polar solvents like water or ethanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Unfortunately, the available search results provide limited information regarding specific applications, case studies, or comprehensive research findings directly related to the compound "Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl-" . The search results primarily offer chemical identifiers, structural information, and some synthesis context, but do not detail its applications .
Chemical Information and Properties
Basic Information
- IUPAC Name: 2,2-dimethyl-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Molecular Formula:
- Molecular Weight: 231.33 g/mol
- CAS Registry Number: 76068-85-4
Computed Properties
Potential Research Areas
Based on the limited information and the broader context of tetrahydroisoquinolines, potential research areas could include:
- Synthesis of Isoquinolines: The compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, which can be synthesized from ketoamides . These compounds are of interest in synthesizing various substituted tetrahydroisoquinolines .
- Pharmaceutical Chemistry: Isoquinoline derivatives have been explored for neuroleptic activity . Though this specific compound isn't mentioned, the broader class of isoquinolines has potential pharmaceutical applications .
- Contractile Activity Studies: Substituted tetrahydroisoquinolines have been studied for their contractile activity .
Mechanism of Action
The mechanism of action of Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinapril
Structure :
- Tetrahydroisoquinoline core with 2-{2-[[1-ethoxycarbonyl-3-phenylpropyl]amino]-1-oxopropyl} substituent .
- Ethoxycarbonyl and phenyl groups instead of dimethyl and methoxy groups.
Functional Differences :
- Quinapril is a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure .
- The target compound lacks the ethoxycarbonyl and phenyl moieties critical for ACE inhibition, suggesting divergent pharmacological applications.
| Property | Target Compound | Quinapril |
|---|---|---|
| Molecular Weight | 277.36 g/mol | 438.47 g/mol |
| Key Substituents | 2-(2,2-dimethyl-oxopropyl), 6,7-OCH₃ | 2-(ethoxycarbonyl-phenylpropyl) |
| Pharmacological Use | Not specified | ACE inhibitor |
1-Deutero-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1-d1
Functional Differences :
- Isotopic labeling (deuterium) makes this compound useful in metabolic studies via isotope effects .
- The target compound’s dimethyl-oxopropyl group provides steric bulk absent in this analog.
| Property | Target Compound | 1-Deutero-2-phenyl Analog |
|---|---|---|
| Isotopic Features | None | Deuterium at position 1 |
| Substituents | 2-(2,2-dimethyl-oxopropyl) | 2-phenyl |
2-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroisoquinoline Derivatives
Functional Differences :
Methoxy-Substituted Analogs
Examples :
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 13074-31-2) .
- Shares 6,7-dimethoxy groups with the target compound but includes a 3,4-dimethoxybenzyl substituent.
Impact of Substituents :
- The benzyl group in the analog may increase planarity and π-π stacking capability, differing from the target’s aliphatic dimethyl-oxopropyl chain .
Biological Activity
Isoquinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- , also known as CAS 104299-14-1 , has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on recent research findings.
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
- CAS Registry Number : 104299-14-1
- Structure : The compound features a tetrahydroisoquinoline core with a dimethylpropanoyl side chain.
Biological Activity Overview
Isoquinoline derivatives have been reported to exhibit various biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antimalarial
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains. |
| Anticancer | Induces apoptosis in cancer cell lines; promising results in leukemia models. |
| Anti-inflammatory | Reduces inflammation in animal models; potential for chronic inflammatory diseases. |
| Antimalarial | Demonstrated efficacy against Plasmodium species in preclinical studies. |
Antimicrobial Activity
A study evaluated the antimicrobial properties of several isoquinoline derivatives, including the target compound. Results indicated that it displayed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
Research has shown that isoquinoline derivatives can induce apoptosis in various cancer cell lines. In vitro studies demonstrated that the compound effectively reduced cell viability in human leukemia cells (U937) with an IC50 value of approximately 15 µg/mL. This suggests a promising avenue for further exploration in cancer therapeutics .
Anti-inflammatory Effects
In models of inflammation, the isoquinoline derivative exhibited a notable reduction in paw edema in rats induced by carrageenan. The compound's anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential utility in treating inflammatory conditions .
Antimalarial Properties
The compound was tested against Plasmodium berghei and Plasmodium yoelii nigeriensis in murine models. Results showed that it significantly reduced parasitemia levels compared to untreated controls, demonstrating its potential as an antimalarial agent .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of the isoquinoline derivative on human lymphoma cells. The treatment led to increased apoptosis rates and downregulation of anti-apoptotic proteins, indicating its mechanism of action may involve modulation of apoptosis pathways .
Case Study 2: Antimicrobial Screening
In a comparative study of various isoquinoline derivatives, this compound was found to be one of the most effective against Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis suggested that modifications at the nitrogen atom significantly enhance antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
